[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid
CAS No.: 1234616-66-0
Cat. No.: VC0036201
Molecular Formula: C7H5N3O2
Molecular Weight: 163.136
* For research use only. Not for human or veterinary use.
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid - 1234616-66-0](/images/no_structure.jpg)
Specification
CAS No. | 1234616-66-0 |
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Molecular Formula | C7H5N3O2 |
Molecular Weight | 163.136 |
IUPAC Name | [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Standard InChI | InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h1-4H,(H,11,12) |
Standard InChI Key | KCHKSYJWFMYPID-UHFFFAOYSA-N |
SMILES | C1=CN2C=NN=C2C=C1C(=O)O |
Introduction
Molecular Information
The compound possesses the molecular formula C₇H₅N₃O₂ with a calculated molecular weight of 163.13 g/mol. Its structure can be represented in various notation systems used in chemical informatics .
Table 1: Molecular Information and Identifiers
Parameter | Value |
---|---|
Molecular Formula | C₇H₅N₃O₂ |
Molecular Weight | 163.13 g/mol |
CAS Number | 1234616-66-0 |
EC Number | 870-636-9 |
MDL Number | MFCD17015978 |
SMILES | C1=CN2C=NN=C2C=C1C(=O)O |
InChI | InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h1-4H,(H,11,12) |
InChIKey | KCHKSYJWFMYPID-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Reactivity Profile
The compound contains several reactive sites:
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The carboxylic acid group can participate in esterification, amidation, and salt formation reactions
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The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and coordination sites for metal ions
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The aromatic system can undergo various electrophilic and nucleophilic substitution reactions depending on the reaction conditions
These reactive features make Triazolo[4,3-A]pyridine-7-carboxylic acid a versatile building block for further chemical modifications .
Supplier | Package Size | Purity | Price (USD) | Availability |
---|---|---|---|---|
Aladdin Scientific | 1g | 97% | $338.90 | 8-12 weeks lead time |
Apollo Scientific (via VWR) | 1g | Not specified | Not specified | Not specified |
Structural Analogues and Derivatives
Related Compounds
Several structural analogues of Triazolo[4,3-A]pyridine-7-carboxylic acid have been documented in chemical databases and literature:
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3-chloro- triazolo[4,3-a]pyridine-7-carboxylic acid (CAS: 1557887-47-4): Features a chloro substituent at the 3-position, potentially altering its electronic properties and biological activities
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3-Methyl- triazolo[4,3-a]pyridine-8-carboxylic acid (CAS: 948007-55-4): Contains a methyl group at the 3-position and has the carboxylic acid group repositioned to the 8-position
These structural variations highlight the versatility of the triazolopyridine scaffold and suggest potential for developing compounds with diverse properties and applications.
Applications in Research and Development
Chemical Building Block
The compound's functional groups—particularly the carboxylic acid—make it valuable as a synthetic intermediate for creating more complex molecules. Through various transformations of the carboxylic acid group (such as esterification, amidation, or reduction), researchers can generate libraries of derivatives for structure-activity relationship studies.
Research Gaps and Future Directions
Current Knowledge Limitations
Despite its presence in chemical databases and commercial availability, detailed studies specifically focused on Triazolo[4,3-A]pyridine-7-carboxylic acid appear limited in the accessible scientific literature. Areas requiring further investigation include:
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Comprehensive physicochemical characterization (solubility profiles, pKa values, thermal stability)
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Detailed biological activity screening
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Structure-activity relationships when incorporated into larger molecular frameworks
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Potential applications beyond pharmaceutical research (e.g., as ligands in coordination chemistry)
Research Opportunities
The compound presents several avenues for future research:
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Exploration of its potential as a pharmacophore in drug design
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Investigation of metal-coordination properties for catalysis applications
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Development of more efficient synthetic routes to enable larger-scale production
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Comprehensive biological evaluation against various targets and disease models
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